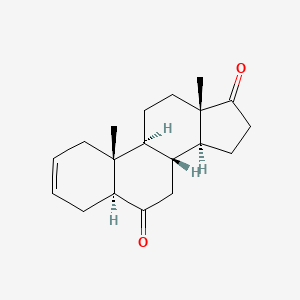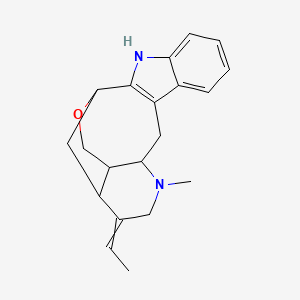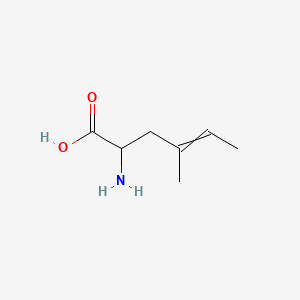![molecular formula C13H13N3 B579780 4-[(Z)-(phenylhydrazinylidene)methyl]aniline CAS No. 19098-48-7](/img/structure/B579780.png)
4-[(Z)-(phenylhydrazinylidene)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-(phenylhydrazinylidene)methyl]aniline is an organic compound that features a phenylhydrazine moiety linked to an aniline structure through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Z)-(phenylhydrazinylidene)methyl]aniline typically involves the condensation of phenylhydrazine with 4-formylaniline. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-[(Z)-(phenylhydrazinylidene)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazone linkage back to the parent amine and aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Aniline and phenylhydrazine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-[(Z)-(phenylhydrazinylidene)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
Mechanism of Action
The mechanism of action of 4-[(Z)-(phenylhydrazinylidene)methyl]aniline involves its interaction with various molecular targets. The hydrazone linkage can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the phenyl rings can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Phenylhydrazine: Shares the hydrazine moiety but lacks the aniline structure.
Aniline: Contains the aniline structure but lacks the hydrazone linkage.
4-Formylaniline: Precursor in the synthesis of 4-[(Z)-(phenylhydrazinylidene)methyl]aniline.
Uniqueness: this compound is unique due to its combined structural features of phenylhydrazine and aniline, linked through a methylene bridge
Properties
CAS No. |
19098-48-7 |
|---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.268 |
IUPAC Name |
4-[(Z)-(phenylhydrazinylidene)methyl]aniline |
InChI |
InChI=1S/C13H13N3/c14-12-8-6-11(7-9-12)10-15-16-13-4-2-1-3-5-13/h1-10,16H,14H2/b15-10- |
InChI Key |
BXSAHSRJWLEKEN-GDNBJRDFSA-N |
SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)N |
Synonyms |
4-Aminobenzaldehyde phenyl hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol](/img/structure/B579699.png)






![[(1S,2R,5R,6S)-5,6-diacetyloxy-1-hydroxy-2-methoxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B579716.png)
![7-chloro-5-nitro-1h-benzo[d]imidazole](/img/structure/B579717.png)

